molecular formula C10H12O B1178052 hemoglobin Yamagata CAS No. 134011-47-5

hemoglobin Yamagata

Cat. No.: B1178052
CAS No.: 134011-47-5
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Description

Hemoglobin Yamagata (Hb Yamagata) is a rare hemoglobin variant caused by a point mutation in the β-globin gene (HBB: c.399A>T), leading to a lysine-to-asparagine substitution at position 132 of the β-globin chain [β132(H10)Lys→Asn] . This variant is often detected incidentally during glycated hemoglobin (HbA1c) testing, as it may interfere with certain analytical methods .

Properties

CAS No.

134011-47-5

Molecular Formula

C10H12O

Synonyms

hemoglobin Yamagata

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hemoglobin Variants

Structural and Genetic Differences

Hb Yamagata is distinct from other hemoglobin variants due to its specific mutation site and biochemical effects:

Variant Mutation (HBB Gene) Amino Acid Change Structural Impact
Hb Yamagata c.399A>T β132Lys→Asn Alters the H-helix region of β-globin, potentially affecting oxygen affinity .
Hb Fairfax Tandem duplication β90–94 Insertion between β94–95 Causes β-chain elongation, leading to instability and severe hemolytic anemia .
HbS c.20A>T β6Glu→Val Promotes polymerization under low oxygen, causing sickle cell crises.
HbE c.79G>A β26Glu→Lys Reduces β-globin synthesis, leading to thalassemia-like phenotypes.

Key Notes:

  • Hb Yamagata's β132 mutation is located outside critical heme-binding regions, explaining its mild clinical presentation compared to Hb Fairfax or HbS .

Clinical and Diagnostic Implications

Hb Yamagata vs. Hb Fairfax
  • Hb Fairfax: Causes severe hemolytic anemia, stroke, and splenomegaly in early childhood .
  • Diagnostic Interference: Hb Yamagata may lead to discrepancies in HbA1c measurements, depending on the assay method (e.g., capillary electrophoresis vs. immunoassay) . Hb Fairfax’s instability can result in false-negative HbA1c results due to erythrocyte turnover .
Hb Yamagata vs. Thalassemia Variants
  • Mechanism : Hb Yamagata is a qualitative variant (structural change), whereas β-thalassemias involve quantitative reductions in β-globin synthesis.
  • Detection : Hb Yamagata is identified via HbA1c testing or hemoglobin electrophoresis, while thalassemias require molecular genetic confirmation .

Impact on HbA1c Assays

Studies comparing HbA1c analyzers (e.g., Capillarys 2 Flex Piercing, Tosoh HLC-723 G8) demonstrate that Hb Yamagata’s presence can cause method-dependent variability:

Analyzer Interference with Hb Yamagata Interference with Hb Fairfax
Capillarys 2 Flex Piercing Minimal deviation (<2%) High deviation (unstable Hb)
Tosoh HLC-723 G8 Moderate deviation (variant detection flagged) Unreliable due to Hb instability

Implications : Laboratories must use secondary methods (e.g., DNA sequencing) to confirm Hb Yamagata when HbA1c results are inconsistent .

Research Findings and Case Studies

  • In contrast, Hb Fairfax is exceedingly rare, with only a few cases documented globally .
  • Case Study : A 2019 Korean study identified Hb Yamagata in a patient undergoing routine diabetes screening, highlighting its benign nature and underrecognition .

Q & A

Basic Research Questions

Q. What methodologies are commonly employed to detect and quantify hemoglobin Yamagata in clinical samples?

  • Methodological Answer : Detection typically involves high-performance liquid chromatography (HPLC) or capillary electrophoresis to separate hemoglobin variants based on charge and size differences. Mass spectrometry is used for precise molecular weight determination. Validation requires comparison with reference ranges and confirmation via genetic sequencing . For clinical samples, standardized protocols for sample preparation (e.g., anticoagulant use, storage conditions) are critical to avoid degradation .

Q. How can researchers design a robust literature review to contextualize this compound within existing hemoglobinopathy research?

  • Methodological Answer : Use databases like Web of Science and PubMed with search terms such as "this compound," "unstable hemoglobin variants," and "functional oxygen affinity." Filter results to prioritize review articles and meta-analyses for foundational insights. Cross-reference citations in primary studies to identify seminal works. Critically appraise sources for methodological rigor, such as sample size and validation techniques .

Q. What clinical parameters should be monitored in patients with this compound to assess its physiological impact?

  • Methodological Answer : Track oxygen dissociation curves, hematocrit levels, and reticulocyte counts to evaluate compensatory erythropoiesis. Compare results with healthy controls or other hemoglobinopathy cohorts. Use longitudinal studies to monitor complications like hemolytic anemia or tissue hypoxia, ensuring alignment with standardized hematological assays .

Advanced Research Questions

Q. How can structural analysis techniques (e.g., X-ray crystallography) elucidate the functional implications of this compound mutations?

  • Methodological Answer : Resolve the tertiary structure of this compound using X-ray crystallography or cryo-EM to identify mutations in α/β-globin subunits. Compare with wild-type hemoglobin to assess distortions in heme-pocket geometry or allosteric regulation. Validate findings with molecular dynamics simulations to predict oxygen-binding affinity changes .

Q. What experimental strategies address contradictory data on this compound’s stability under oxidative stress?

  • Methodological Answer : Replicate oxidative stress conditions in vitro using hydrogen peroxide or hypoxanthine-xanthine oxidase systems. Measure methemoglobin formation and protein precipitation rates via spectrophotometry. Control for variables like pH and temperature. Use statistical models (e.g., ANOVA) to reconcile discrepancies between studies, emphasizing pre-analytical variables .

Q. How can in vivo models (e.g., transgenic mice) clarify the pathophysiological mechanisms of this compound?

  • Methodological Answer : Develop murine models expressing human this compound via CRISPR/Cas9 knock-in. Assess erythrocyte lifespan, splenic sequestration, and organ damage histologically. Pair with wild-type cohorts for comparative physiological assessments (e.g., exercise tolerance tests). Ensure ethical compliance with animal welfare guidelines .

Q. What bioinformatics approaches are optimal for identifying co-occurring genetic modifiers in this compound carriers?

  • Methodological Answer : Perform whole-exome sequencing on cohorts with this compound and phenotype-genotype correlation analysis. Use tools like PolyPhen-2 or SIFT to predict variant pathogenicity. Apply machine learning (e.g., random forest) to identify SNPs associated with clinical severity. Validate candidates via in vitro functional assays .

Q. How should researchers design a multi-center study to evaluate this compound’s prevalence and ethnic distribution?

  • Methodological Answer : Standardize protocols across centers for sample collection, diagnostic criteria (e.g., HPLC thresholds), and data reporting. Use stratified sampling to ensure demographic representation. Employ centralized biobanking and blinded analysis to reduce bias. Address ethical considerations, including informed consent and data anonymization .

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